molecular formula C24H32N4O11 B560297 Carbazeran citrate

Carbazeran citrate

Katalognummer: B560297
Molekulargewicht: 552.5 g/mol
InChI-Schlüssel: QKMRPDVEKBYWPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbazerancitrat ist ein potenter Phosphodiesterase-Inhibitor und ein Aldehyd-Oxidase-Substrat. Es wird hauptsächlich in der wissenschaftlichen Forschung zur Untersuchung metabolischer Erkrankungen eingesetzt . Die Verbindung hat die Summenformel C24H32N4O11 und ein Molekulargewicht von 552,53 g/mol .

Herstellungsmethoden

Carbazerancitrat kann durch verschiedene Syntheserouten hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von Carbazeran mit Zitronensäure unter kontrollierten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und einen Katalysator, um den Prozess zu erleichtern. Industrielle Produktionsverfahren können eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind .

Wirkmechanismus

Target of Action

Carbazeran citrate primarily targets Phosphodiesterase (PDE) enzymes, specifically PDE-II and PDE-III . These enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger involved in various cellular functions.

Mode of Action

This compound acts as a potent inhibitor of PDE enzymes . By inhibiting these enzymes, it prevents the hydrolysis of cAMP, leading to an increase in intracellular cAMP concentration . This increase can have various effects on the cell, depending on the specific cellular context.

Biochemical Pathways

The increased cAMP concentration due to this compound’s action can affect multiple biochemical pathways. One of the key effects is the stimulation of Protein Kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell function .

Pharmacokinetics

This compound is metabolized primarily through the action of Aldehyde Oxidase 1 (AOX1) . This enzyme mediates the oxidation of Carbazeran to 4-oxo derivatives . After oral administration, plasma levels of these metabolites were found to be higher in humanized-liver mice than in control mice . This suggests that the bioavailability of this compound may be influenced by the presence and activity of AOX1.

Result of Action

The increase in intracellular cAMP concentration due to this compound’s action can lead to various molecular and cellular effects. For instance, it has been shown to have a chronotropic and inotropic effect in vivo , which are independent of adrenergic mechanisms . This suggests that this compound can directly stimulate cardiac function.

Biochemische Analyse

Biochemical Properties

Carbazeran citrate is a potent inhibitor of phosphodiesterase 2 (PDE2) and PDE3 . It inhibits cAMP hydrolysis selectively over cGMP hydrolysis . It is also a substrate for the enzyme aldehyde oxidase (AOX1), which is involved in the metabolism of xenobiotics .

Cellular Effects

This compound can influence cell function through its role as a phosphodiesterase inhibitor. It induces positive inotropic (EC50 = 100 µM) and negative chronotropic effects in isolated rabbit papillary muscle and right atria, respectively .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of phosphodiesterase enzymes . It is also metabolized by aldehyde oxidase (AOX1) to 4-oxo derivatives .

Temporal Effects in Laboratory Settings

After a single oral administration of this compound (10 mg/kg), plasma levels of 4-oxo-carbazeran, N-desethyl-4-oxo-carbazeran, and 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone (three human metabolites formed via 4-oxidation) were higher in humanized-liver mice than in the control mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For instance, after a single oral administration of this compound (10 mg/kg), the mean plasma concentrations were lower than in those from control mice for 0.5~4 hours after oral administration .

Metabolic Pathways

This compound is involved in the metabolic pathway mediated by aldehyde oxidase (AOX1). It is metabolized by AOX1 to 4-oxo derivatives .

Transport and Distribution

It is known that after oral administration, this compound is metabolized and its metabolites are found in the plasma .

Vorbereitungsmethoden

Carbazeran citrate can be synthesized through various synthetic routes. One common method involves the reaction of carbazeran with citric acid under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

Carbazerancitrat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind 4-Oxo-Carbazeran und andere Derivate .

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase Inhibition

Carbazeran citrate has been extensively studied for its ability to inhibit phosphodiesterases, which are enzymes that regulate the levels of cyclic nucleotides within cells. This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which are crucial for various cellular processes including vasodilation and neurotransmission.

  • Case Study : A study demonstrated that this compound significantly enhances human sperm motility by modulating intracellular signaling pathways related to cyclic nucleotide levels. The compound was part of a high-throughput screening library aimed at identifying potential enhancers of sperm motility, with results indicating a substantial increase in motility rates compared to controls .

Neuropharmacology

Research has indicated that this compound may have neuroprotective effects. Its action on cyclic nucleotide pathways has implications for treating neurodegenerative diseases.

  • Case Study : A study on the effects of this compound on neuronal cells showed that it can protect against oxidative stress-induced apoptosis. This was attributed to the upregulation of antioxidant enzymes mediated by increased cyclic GMP levels .

Metabolism and Toxicity

Understanding the metabolism of this compound is critical for assessing its safety profile. Research has shown that it undergoes significant metabolism in the liver, primarily via aldehyde oxidase.

  • Findings : In a study using humanized-liver mice, it was found that this compound is metabolized to several active 4-oxo derivatives, which exhibit different pharmacological profiles compared to the parent compound. These metabolites were detected at higher plasma levels in humanized-liver mice than in control groups, suggesting that these models can accurately predict human metabolism .

Potential Therapeutic Uses

The modulation of cyclic nucleotide levels by this compound opens avenues for therapeutic applications in conditions such as erectile dysfunction, heart failure, and other cardiovascular diseases.

  • Research Insights : A patent application discussed the use of this compound in combination with other agents to enhance therapeutic effects in inflammatory bowel diseases, highlighting its potential role in reducing inflammation through guanylate cyclase activation .

Data Summary Table

Application AreaKey FindingsReferences
Sperm MotilityIncreased motility rates via phosphodiesterase inhibition
NeuroprotectionProtection against oxidative stress in neuronal cells
MetabolismSignificant metabolism yielding active 4-oxo derivatives
Therapeutic UsesPotential use in treating inflammatory bowel diseases

Vergleich Mit ähnlichen Verbindungen

Carbazerancitrat ist aufgrund seiner dualen Rolle als Phosphodiesterase-Inhibitor und Aldehyd-Oxidase-Substrat einzigartig. Ähnliche Verbindungen umfassen:

Carbazerancitrat zeichnet sich durch seine spezifische Hemmung der Phosphodiesterase und sein einzigartiges Stoffwechselprofil aus, das Aldehyd-Oxidase beinhaltet .

Biologische Aktivität

Carbazeran citrate, a derivative of carbazeran, is primarily recognized for its biological activity as a phosphodiesterase (PDE) inhibitor and an aldehyde oxidase (AO) substrate. This compound has garnered attention in pharmacological research due to its potential applications in treating metabolic diseases and other conditions influenced by phosphodiesterase activity.

  • Molecular Formula : C₁₈H₂₄N₄O₄
  • Molecular Weight : 360.408 g/mol
  • CAS Number : 153473-94-0
  • Density : 1.3±0.1 g/cm³
  • Boiling Point : 595.6±50.0 °C at 760 mmHg
  • Flash Point : 314.0±30.1 °C

These properties indicate that this compound is a stable compound with significant thermal resistance, making it suitable for various experimental conditions.

Phosphodiesterase Inhibition

This compound acts as a potent inhibitor of phosphodiesterase types II and III, which play crucial roles in the degradation of cyclic nucleotides (cAMP and cGMP). By inhibiting these enzymes, this compound can elevate the levels of these cyclic nucleotides, leading to various physiological effects, including:

  • Vasodilation : Increased cGMP levels can result in relaxation of vascular smooth muscle.
  • Neurotransmission : Elevated cAMP can enhance neurotransmitter release, potentially improving cognitive function and mood.

Aldehyde Oxidase Substrate

This compound is also metabolized by aldehyde oxidase, an enzyme involved in the oxidative metabolism of various drugs and endogenous compounds. Research indicates that:

  • Metabolic Pathways : In humanized liver models, carbazeran undergoes 4-oxidation to form several metabolites, including 4-oxo-carbazeran and N-desethyl-4-oxo-carbazeran . This metabolism is crucial for understanding its pharmacokinetics and potential drug interactions.

Enzyme Kinetics

Studies have shown that the enzymatic oxidation of carbazeran follows Michaelis-Menten kinetics in liver cytosol, with high affinity for the substrate observed in human liver samples . The following table summarizes key findings from enzyme kinetics studies:

Enzyme Source Km (µM) Vmax (nmol/min/mg protein) Clint,u (µL/min/mg protein)
Human Liver CytosolLow µMHighHigh
Human Kidney CytosolLow µMModerateModerate
Recombinant AOX1Low µMHighHigh

These findings underscore the compound's metabolic versatility and its potential for variable pharmacological effects based on enzymatic activity.

Study on Humanized Liver Models

In a significant study involving humanized liver mice, researchers demonstrated that carbazeran was metabolized efficiently by hepatic aldehyde oxidase 1. The study reported that after administering a single oral dose of carbazeran:

  • Plasma levels of its metabolites were significantly higher in humanized-liver mice compared to control mice .
  • This suggests that humanized liver models are effective for predicting human metabolism and pharmacokinetics of this compound.

Clinical Implications

The inhibition of phosphodiesterases by this compound may have therapeutic implications for conditions such as:

  • Cardiovascular Diseases : By promoting vasodilation.
  • Neurological Disorders : Enhancing cognitive functions through increased neurotransmitter release.

Eigenschaften

IUPAC Name

[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4.C6H8O7/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-11,13H,4-8H2,1-3H3,(H,19,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMRPDVEKBYWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.